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Introduction: A Versatile Bio-based Building Block
5-Methylfuran-2-carbonyl chloride, a derivative of the biomass-derived platform chemical 5-

methylfurfural, is a highly reactive and versatile reagent in modern organic synthesis.[1][2] Its

structure, featuring an acyl chloride tethered to a 5-methylfuran ring, provides a powerful tool

for introducing the 5-methylfuroyl moiety into a wide array of molecules. The furan scaffold is a

prevalent motif in numerous natural products and biologically active compounds, making this

reagent particularly valuable for professionals in pharmaceutical and agrochemical

development.[3]

This guide provides an in-depth exploration of the applications of 5-Methylfuran-2-carbonyl
chloride, focusing on its utility in acylation reactions. We will delve into the mechanistic

underpinnings of these transformations, provide detailed, field-proven protocols, and discuss

critical safety considerations to ensure successful and safe implementation in the laboratory.

Reagent Overview and Physicochemical Properties
Understanding the fundamental properties of 5-Methylfuran-2-carbonyl chloride is essential

for its proper handling, storage, and application in synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b084777?utm_src=pdf-interest
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://escholarship.org/content/qt6zt710mn/qt6zt710mn_noSplash_5e9038d17c5d042160448f975be078ee.pdf
https://www.researchgate.net/publication/277723900_Production_of_5-chloromethylfuran-2-carbonyl_chloride_and_furan-25-dicarbonyl_chloride_from_biomass-derived_5-chloromethylfurfural_CMF
http://www.orientjchem.org/vol35no3/synthesis-and-biological-activity-studies-of-methyl-5-hydroxymethyl-2-furan-carboxylate-and-derivatives/
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Chemical Name
5-Methylfuran-2-carbonyl

chloride
[4][5]

Synonyms 5-Methyl-2-furoyl chloride [4][5]

CAS Number 14003-11-3 [4]

Molecular Formula C₆H₅ClO₂

Molecular Weight 144.56 g/mol [6]

Appearance Solid [6]

Melting Point 27-31 °C [6][7]

Boiling Point 91 °C [7]

Storage Temperature 2-8°C [6]

Core Application: Acylation Reactions
The primary utility of 5-Methylfuran-2-carbonyl chloride lies in its function as a potent

acylating agent. The electron-withdrawing nature of the carbonyl group, combined with the

excellent leaving group ability of the chloride ion, renders the carbonyl carbon highly

electrophilic and susceptible to attack by various nucleophiles.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
Friedel-Crafts acylation is a cornerstone of organic synthesis for creating carbon-carbon bonds

by introducing a ketone functional group to an aromatic ring.[8][9] This electrophilic aromatic

substitution reaction is reliably catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).[10]

[11] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the prevention

of poly-substitution and carbocation rearrangements, as the resulting ketone deactivates the

aromatic ring to further substitution.[8][10]

Mechanism of Action:

The reaction proceeds through a well-established multi-step mechanism:
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Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine

atom of the 5-Methylfuran-2-carbonyl chloride. This coordination weakens the C-Cl bond,

facilitating its cleavage to form a resonance-stabilized acylium ion.[10][11] This highly

electrophilic species is the key intermediate that attacks the aromatic ring.

Electrophilic Attack: The electron-rich π-system of the aromatic substrate acts as a

nucleophile, attacking the electrophilic acylium ion. This step forms a cyclohexadienyl cation

intermediate, momentarily disrupting the aromaticity of the ring.[10]

Restoration of Aromaticity: A base (typically [AlCl₄]⁻) abstracts a proton from the carbon

bearing the newly added acyl group. The electrons from the C-H bond collapse back into the

ring, restoring its aromaticity and yielding the final aryl ketone product. The Lewis acid

catalyst is regenerated in this step.[10]
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation
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Caption: Mechanism of Friedel-Crafts Acylation.

Protocol 1: General Procedure for Friedel-Crafts
Acylation of Anisole
This protocol details a representative procedure for the acylation of anisole with 5-
Methylfuran-2-carbonyl chloride.
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Materials:

5-Methylfuran-2-carbonyl chloride (1.0 eq)

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

Anisole (1.0 eq)

Anhydrous Dichloromethane (DCM)

Crushed Ice

Concentrated Hydrochloric Acid (HCl)

5% Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

Three-neck round-bottom flask with magnetic stir bar

Dropping funnel

Reflux condenser with a calcium chloride drying tube

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Caption: Experimental workflow for Friedel-Crafts acylation.
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Reaction Setup: Assemble a clean, dry three-neck round-bottom flask under an inert

atmosphere (Nitrogen or Argon). Equip it with a magnetic stir bar, a dropping funnel, and a

condenser fitted with a drying tube.[12]

Reagent Charging: Charge the flask with anhydrous DCM and anhydrous aluminum chloride

(1.2 eq). Cool the resulting suspension to 0-5 °C using an ice bath.[12]

Addition of Acyl Chloride: Dissolve 5-Methylfuran-2-carbonyl chloride (1.0 eq) in a minimal

amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to

the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains

below 10 °C.

Addition of Aromatic Substrate: Following the acyl chloride addition, add a solution of anisole

(1.0 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction

mixture over 30 minutes, maintaining the temperature at 0-5 °C.[12]

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin

Layer Chromatography (TLC).[12]

Work-up (Quenching): Upon completion, cool the reaction mixture again in an ice bath. Very

carefully and slowly, pour the mixture into a separate beaker containing a vigorously stirred

slurry of crushed ice and concentrated HCl.[12][13] This step is highly exothermic and should

be performed in a fume hood with appropriate shielding.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Wash the organic phase sequentially with water (2x), 5% NaHCO₃ solution (2x), and finally

with brine (1x).[12]

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and

remove the solvent under reduced pressure using a rotary evaporator.[13]

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization to yield the desired aryl furan ketone.

Synthesis of Amides and Esters
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Beyond C-C bond formation, 5-Methylfuran-2-carbonyl chloride is an excellent reagent for

synthesizing amides and esters via nucleophilic acyl substitution. This reaction is fundamental

in drug development for creating bioisosteres, modifying solubility, and forming key linkages in

complex molecules.

Mechanism: The reaction with amines or alcohols proceeds via a nucleophilic addition-

elimination mechanism. The lone pair of the nitrogen (in amines) or oxygen (in alcohols)

attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate

then collapses, expelling the chloride ion as a leaving group and forming the stable amide or

ester product. A mild base, such as triethylamine or pyridine, is often added to scavenge the

HCl byproduct.

Protocol 2: Synthesis of N-benzyl-5-methylfuran-2-
carboxamide
Materials:

5-Methylfuran-2-carbonyl chloride (1.0 eq)

Benzylamine (1.05 eq)

Triethylamine (TEA) (1.1 eq)

Anhydrous Dichloromethane (DCM)

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Setup: In a round-bottom flask equipped with a stir bar and under an inert atmosphere,

dissolve benzylamine (1.05 eq) and triethylamine (1.1 eq) in anhydrous DCM.
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Cooling: Cool the solution to 0 °C in an ice bath.

Addition: Dissolve 5-Methylfuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM. Add this

solution dropwise to the cooled amine solution over 15-20 minutes.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at

room temperature for 1-2 hours, monitoring by TLC.

Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash

sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Safety and Handling
5-Methylfuran-2-carbonyl chloride is a corrosive and moisture-sensitive compound that

requires careful handling.

Hazard Identification: Causes serious eye irritation and may cause severe skin burns and

eye damage.[4] It is classified as a corrosive material.[7]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work should be

conducted in a well-ventilated chemical fume hood.

Handling: This reagent reacts with water, including atmospheric moisture, to produce

hydrochloric acid.[14] Keep containers tightly closed and handle under an inert atmosphere

(e.g., nitrogen or argon) whenever possible. Avoid inhalation of dust or vapors.

Storage: Store in a cool, dry place, typically at refrigerator temperatures (2-8°C), away from

moisture and incompatible materials such as strong bases, alcohols, and amines.[6]

Spills and First Aid: In case of skin contact, wash off immediately with soap and plenty of

water.[14] For eye contact, rinse immediately with plenty of water for at least 15 minutes and
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seek immediate medical attention.[14] If ingested, do NOT induce vomiting and seek

immediate medical attention.[14]

Conclusion
5-Methylfuran-2-carbonyl chloride serves as a powerful and efficient acylating agent in

organic synthesis. Its utility in robust reactions like Friedel-Crafts acylation and in the

straightforward synthesis of amides and esters makes it an invaluable tool for chemists in

research and development. By understanding its reactivity and adhering to the detailed

protocols and safety guidelines presented, researchers can effectively leverage this bio-based

building block to construct complex molecular architectures for a variety of applications.

References
National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 2759851, 5-Methylfuran-2-carbonyl chloride. [Link]
Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-
(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. [Link]
Chemistry Steps.
Wikipedia. Friedel–Crafts reaction. [Link]
Nie, P., Yu, J. H., & Ye, X. L. Regioselective Friedel-Crafts Acylation with 2-Phenylfuran-3,4-
dicarboxylic Acid Anhydride and Its Ester Acid Chloride. [Link]
Stenutz. 5-methylfuran-2-carbonyl chloride. [Link]
Dutta, S., Wu, L., & Mascal, M. (2015). Production of 5-(chloromethyl)furan-2-carbonyl
chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural
(CMF). Green Chemistry. [Link]
Georganics. 5-Methylfuran-2-carbonyl chloride - High purity. [Link]
eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]
BYJU'S.
ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-
dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
[Link]
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and
Fuels. [Link]
ResearchGate. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-
dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
[Link]
MDPI.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10364182&lang=EN
https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10364182&lang=EN
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/product/b084777?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information (2024). PubChem Compound Summary for
CID 74710, 2-Furancarboxylic acid, 5-methyl-. [Link]
Organic Syntheses.
CORE. C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. [Link]
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The
Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. escholarship.org [escholarship.org]

2. researchgate.net [researchgate.net]

3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan
Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

4. 5-Methylfuran-2-carbonyl chloride | C6H5ClO2 | CID 2759851 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. 5-methylfuran-2-carbonyl chloride [stenutz.eu]

6. 5-Methylfuran-2-carbonyl chloride 97 14003-11-3 [sigmaaldrich.com]

7. echemi.com [echemi.com]

8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

10. byjus.com [byjus.com]

11. 傅-克酰基化反应 [sigmaaldrich.com]

12. pdf.benchchem.com [pdf.benchchem.com]

13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook
Series, a Didactical Approach, NÂ°17 [article.sapub.org]

14. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b084777?utm_src=pdf-custom-synthesis
https://escholarship.org/content/qt6zt710mn/qt6zt710mn_noSplash_5e9038d17c5d042160448f975be078ee.pdf
https://www.researchgate.net/publication/277723900_Production_of_5-chloromethylfuran-2-carbonyl_chloride_and_furan-25-dicarbonyl_chloride_from_biomass-derived_5-chloromethylfurfural_CMF
http://www.orientjchem.org/vol35no3/synthesis-and-biological-activity-studies-of-methyl-5-hydroxymethyl-2-furan-carboxylate-and-derivatives/
http://www.orientjchem.org/vol35no3/synthesis-and-biological-activity-studies-of-methyl-5-hydroxymethyl-2-furan-carboxylate-and-derivatives/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylfuran-2-carbonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylfuran-2-carbonyl-chloride
https://www.stenutz.eu/chem/solv6%20(2).php?name=5-methylfuran-2-carbonyl+chloride
https://www.sigmaaldrich.com/SG/en/product/aldrich/678570
https://www.echemi.com/products/pd2110059212-5-methylfuran-2-carbonyl-chloride.html
https://www.chemistrysteps.com/friedel-crafts-acylation-eas/
https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction
https://byjus.com/chemistry/friedel-crafts-acylation-alkylation/
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/organic-reaction-toolbox/friedel-crafts-acylation
https://pdf.benchchem.com/42/Application_Notes_and_Protocols_for_Friedel_Crafts_Acylation_using_Valeryl_Chloride.pdf
http://article.sapub.org/10.5923.j.jlce.20251301.01.html
http://article.sapub.org/10.5923.j.jlce.20251301.01.html
https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10364182&lang=EN
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084777?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes & Protocols: 5-Methylfuran-2-
carbonyl Chloride in Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084777#using-5-methylfuran-2-carbonyl-chloride-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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